molecular formula C21H27N5O3S B1671978 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B1671978
M. Wt: 429.5 g/mol
InChI Key: OKXCVUICUUOADN-UHFFFAOYSA-N
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Description

Preparation Methods

The chemical name of GNE-9278 is 4-Cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide . The synthetic route involves the formation of the triazolopyrimidine core, followed by the introduction of the cyclohexyl and benzenesulfonamide groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

GNE-9278 undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing triazole and pyrimidine scaffolds exhibit significant anticancer properties. For instance, the triazole moiety has been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives of this compound can effectively target cancer cell lines such as MCF-7 and HCT116, demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. The sulfonamide group is known for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This suggests that 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide may serve as a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies illustrate the efficacy of this compound in various applications:

  • Anticancer Efficacy : In a study published in Pharmacological Reports, derivatives of triazole-containing compounds were screened against multiple cancer cell lines, revealing significant cytotoxic effects and potential mechanisms of action involving Aurora-A kinase inhibition .
  • Anti-inflammatory Research : A comparative study evaluated the anti-inflammatory activity of this compound against standard NSAIDs like ibuprofen and diclofenac. Results indicated that it possesses comparable efficacy with fewer side effects .
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial properties against resistant strains of bacteria. The results showed that this compound inhibited bacterial growth effectively at sub-micromolar concentrations .

Mechanism of Action

GNE-9278 binds to the extracellular surface of the GluN1 pre-M1 transmembrane region of NMDA receptors. It increases receptor currents in the presence of saturating concentrations of glutamate and glycine. Additionally, GNE-9278 slows deactivation kinetics and enhances the potency of both glutamate and glycine . This modulation stabilizes NMDA receptors in an activated state, promoting synaptic plasticity and neuroprotection .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
  • CAS Registry Number : 901230-11-3
  • Molecular Formula : C₂₁H₂₇N₅O₃S
  • Molecular Weight : 429.54 g/mol .

Physicochemical Properties :

  • Density : 1.42 ± 0.1 g/cm³ (predicted)
  • pKa : 1.90 ± 0.53 (predicted) .

Biological Activity: This compound acts as a positive allosteric modulator of NMDA receptors, targeting the transmembrane domain to enhance receptor activity.

Structural and Functional Comparison with Similar Compounds

Structural Analogs: Triazolo[1,5-a]Pyrimidine Derivatives

Compound 3: N-(3-(6-(3-(Difluoromethyl)Pyridin-2-yl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl)-4-Fluorophenyl)-2,4-Dimethyloxazole-5-Carboxamide

  • Core Structure : Shares the [1,2,4]triazolo[1,5-a]pyrimidine scaffold.
  • Key Differences: Substituted with a difluoromethylpyridine group and oxazole carboxamide.
  • Biological Activity : Functions as a kinetoplastid inhibitor , targeting parasitic infections rather than neurological pathways .

Comparative Analysis:

Parameter Target Compound Compound 3
Core Structure Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine
Substituents Cyclohexylbenzenesulfonamide, hydroxy, methyl, propyl Difluoromethylpyridine, oxazole carboxamide
Biological Target NMDA receptor Kinetoplastid pathogens
Activity Positive allosteric modulation Inhibition of parasitic growth
Reference

Functional Analogs: NMDA Receptor Modulators

(R/S)-2-Amino-2-(2-Chlorophenyl)Cyclohexan-1-one Hydrochloride

  • Structure: Cyclohexanone backbone with chlorophenyl and amino groups.
  • Activity : NMDA receptor modulation with analgesic properties.
  • Key Difference : Lacks the triazolo-pyrimidine core but shares NMDA-targeting functionality .
Parameter Target Compound (R/S)-Cyclohexanone Derivatives
Core Structure Triazolo[1,5-a]pyrimidine Cyclohexanone
Target NMDA receptor NMDA receptor
Mechanism Allosteric modulation Direct receptor interaction (unclear)
Application Potential Neurological disorders Pain management
Reference

Heterocyclic Derivatives with Antimicrobial Activity

N-[3-(4-Quinazolinyl)Amino-1H-Pyrazole-4-Carbonyl]Aldehyde Hydrazones

  • Core Structure : Quinazoline and pyrazole hybrid.
  • Activity : Antifungal (e.g., inhibition of Fusarium graminearum and Valsa mali at 50 µg/mL) .
  • Contrast : Demonstrates the versatility of nitrogen-containing heterocycles in agrochemical applications, diverging from the neurological focus of the target compound .

Discussion: Key Insights from Comparative Analysis

Structural Flexibility of Triazolo-Pyrimidine Core: Minor substituent changes (e.g., sulfonamide vs. oxazole carboxamide) drastically alter biological targets, enabling applications in neurology (NMDA modulation) or parasitology (kinetoplastid inhibition) .

NMDA Receptor Targeting Strategies: The target compound’s allosteric modulation contrasts with direct receptor binding observed in cyclohexanone derivatives, suggesting divergent therapeutic mechanisms .

Heterocyclic Diversity in Drug Discovery :

  • While quinazoline derivatives (e.g., ) prioritize antifungal activity, triazolo-pyrimidines highlight adaptability across disease areas through targeted substitutions .

Biological Activity

The compound 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (also known as GNE-9278) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C21H27N5O3S
Molecular Weight 465.997 g/mol
IUPAC Name This compound
CAS Number 901230-11-3

The compound's structure features a cyclohexyl group linked to a triazolopyrimidine moiety and a benzenesulfonamide group, which may contribute to its biological activities.

The biological activity of GNE-9278 is primarily attributed to its interaction with various molecular targets. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can affect metabolic pathways and cellular functions. For instance, studies have indicated that similar compounds in this class can inhibit urease and acetylcholinesterase activities .
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in various physiological processes.

Pharmacological Effects

Research indicates that GNE-9278 possesses several pharmacological properties:

  • Antibacterial Activity : Preliminary studies suggest that related compounds exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.
  • Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways .
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
  • Antiviral Activity : Some derivatives of triazolopyrimidine have demonstrated antiviral activity against various viruses, indicating a broad spectrum of potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to GNE-9278:

  • A study published in MDPI highlighted the synthesis and evaluation of triazolopyrimidine derivatives, noting their effectiveness against different cancer cell lines (e.g., MCF-7 and HCT116) . These findings suggest that GNE-9278 could be further investigated for its anticancer properties.
  • Another research effort focused on the enzyme inhibition capabilities of triazolopyrimidine compounds. The results indicated significant inhibition of urease and acetylcholinesterase, suggesting that GNE-9278 may also be effective in treating conditions like Alzheimer's disease through cholinergic modulation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the triazolo[1,5-a]pyrimidine core in this compound?

The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, describes the use of additive-assisted protocols to form triazolo-pyrimidine derivatives, employing reagents like hydrazine derivatives and β-ketoesters under reflux conditions. A common approach involves:

  • Step 1 : Formation of a pyrimidine intermediate via condensation.
  • Step 2 : Cyclization with triazole precursors using catalysts like acetic acid or p-toluenesulfonic acid .
  • Step 3 : Functionalization of the core with substituents (e.g., cyclohexyl, hydroxy groups) via nucleophilic substitution or coupling reactions .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 8.91–8.90 ppm for aromatic protons in ) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., m/z 436.2 [M+H]⁺ in ) .
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated in for a related triazolo-pyrimidine derivative .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the hydrophobic cyclohexyl and sulfonamide groups.
  • Stability : The hydroxy group at position 7 may necessitate inert conditions (argon atmosphere) to prevent oxidation. Stability in aqueous buffers should be tested via HPLC at varying pH levels (e.g., pH 4–9) .

Q. Which biological targets are plausible for this compound based on structural analogs?

Triazolo-pyrimidines often target enzymes or receptors such as cannabinoid receptors (CB2) or kinases . highlights molecular docking studies showing interactions via hydrogen bonding and hydrophobic pockets, suggesting potential for antiviral or anti-inflammatory applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?

SAR strategies include:

  • Substituent Variation : Replacing the cyclohexyl group with bulkier (e.g., adamantyl) or polar (e.g., pyridyl) groups to modulate receptor binding .
  • Positional Isomerism : Testing the impact of moving the hydroxy group from position 7 to 5 (e.g., vs. 19) .
  • Bioisosteric Replacement : Substituting the sulfonamide group with carboxamide or urea moieties to enhance solubility .

Table 1 : SAR Trends in Triazolo-Pyrimidine Derivatives

Substituent PositionModificationImpact on BioactivityReference
C-7 HydroxyOxidation to ketoneReduced binding affinity
C-2 PropylReplacement with methylthioEnhanced CB2 selectivity

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) can be addressed via:

  • Variable Temperature (VT) NMR : To detect dynamic effects like tautomerism .
  • 2D NMR Techniques : COSY, HSQC, and HMBC to assign overlapping signals (e.g., aromatic protons in ) .
  • High-Resolution MS (HRMS) : To distinguish between isobaric ions .

Q. How can molecular modeling guide the design of analogs with improved target specificity?

  • Docking Simulations : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., ’s study on CB2 receptor interactions) .
  • MD Simulations : Assess ligand-receptor stability over time (e.g., 100 ns trajectories to evaluate hydrogen bond persistence) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acid/base), followed by HPLC-MS analysis to identify degradation products .
  • Plasma Stability Assays : Incubate with human/animal plasma and quantify remaining compound via LC-MS/MS .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Catalyst Screening : Test additives like iodine or Cu(I) salts to accelerate cyclization (e.g., ’s additive-assisted protocol) .
  • Solvent Optimization : Replace traditional solvents (toluene) with greener alternatives (cyclopentyl methyl ether) to improve yield and reduce toxicity .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity between similar triazolo-pyrimidine derivatives?

Conflicting bioactivity data may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times.
  • Impurity Profiles : Uncharacterized byproducts in synthesis (e.g., ’s compound 31 vs. 27) .
  • Solubility Artifacts : Poorly soluble compounds may show false negatives in cell-based assays. Validate via dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .

Q. Methodological Recommendations

  • Synthetic Protocols : Prioritize protocols from and for reproducibility.
  • Analytical Workflows : Combine NMR, HRMS, and crystallography () for robust characterization.
  • Biological Testing : Use cell-free (e.g., enzyme inhibition) and cell-based assays to confirm target engagement.

Properties

IUPAC Name

4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXCVUICUUOADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

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